molecular formula C9H10F2O2 B14052898 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14052898
M. Wt: 188.17 g/mol
InChI Key: BESJXRCDYSFITA-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one fluorine atom, and one fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1,2-dimethoxybenzene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the fluorine atoms.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 1,2-dimethoxybenzene.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy groups can also influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain chemical reactions.

    4-Fluoro-1,2-dimethoxybenzene: Similar structure but lacks the fluoromethyl group.

    1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: A closely related compound with similar properties.

Uniqueness

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups, which impart distinct electronic and steric effects. These modifications can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-fluoro-2-(fluoromethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

BESJXRCDYSFITA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)CF)OC

Origin of Product

United States

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